4-Neopentylbenzene-1,2-diamine
Description
4-Neopentylbenzene-1,2-diamine is a substituted aromatic diamine featuring a neopentyl group (2,2-dimethylpropyl) at the 4-position of the benzene ring. This bulky alkyl substituent imparts unique steric and electronic properties, distinguishing it from other benzene-1,2-diamine derivatives.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)7-8-4-5-9(12)10(13)6-8/h4-6H,7,12-13H2,1-3H3 |
InChI Key |
AREGAAPFCWXRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=C(C=C1)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity
The electronic and steric nature of substituents significantly influences the reactivity of benzene-1,2-diamines in synthetic applications. For example:
- 4-Methylbenzene-1,2-diamine reacts with isatin derivatives to yield indoloquinoxalines in moderate to good yields (60–75%), attributed to the electron-donating methyl group mildly activating the aromatic ring .
- 4-Chlorobenzene-1,2-diamine exhibits higher reactivity, achieving good yields (70–85%) due to the electron-withdrawing chloro group enhancing electrophilic substitution .
- 4-Nitrobenzene-1,2-diamine shows reduced reactivity (yields ~50–60%) as the strongly electron-withdrawing nitro group deactivates the ring .
4-Neopentylbenzene-1,2-diamine is expected to exhibit lower reactivity in such reactions due to steric hindrance from the bulky neopentyl group, which may impede access to the aromatic ring. However, its electron-donating alkyl group could partially offset this by mildly activating the ring.
Table 1: Substituent Effects on Reactivity with Isatin Derivatives
*Predicted based on steric and electronic effects.
Physical and Chemical Stability
- 4-Fluoro-5-substituted derivatives (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are noted for instability, requiring immediate use after synthesis due to sensitivity to oxidation and decomposition .
- 4-Chloro and 4-nitro derivatives are more stable under standard conditions but may release toxic byproducts (e.g., nitroso compounds) under harsh conditions .
- This compound is hypothesized to exhibit enhanced stability compared to fluoro or nitro analogues due to steric protection of the amino groups by the bulky neopentyl substituent.
Table 2: Stability and Toxicity Profiles
*Inferred due to reduced metabolic activation from steric hindrance.
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